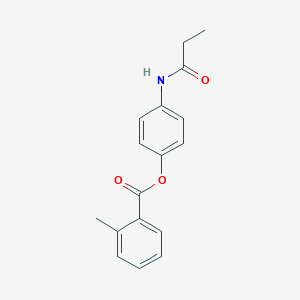
N-(2-chlorobenzyl)-2-(2-methoxyethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-2-(2-methoxyethoxy)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known by the trade name TAK-659. This compound has gained significant attention in scientific research due to its potential as a therapeutic agent for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of N-(2-chlorobenzyl)-2-(2-methoxyethoxy)benzamide is not fully understood. However, it has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a protein that plays a key role in B-cell receptor signaling. By inhibiting BTK activity, N-(2-chlorobenzyl)-2-(2-methoxyethoxy)benzamide can disrupt the survival and proliferation of cancer cells and modulate immune responses.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2-(2-methoxyethoxy)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate immune responses. Additionally, it has been shown to have low toxicity in preclinical studies, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-chlorobenzyl)-2-(2-methoxyethoxy)benzamide for lab experiments is its low toxicity, which makes it suitable for in vitro and in vivo studies. Additionally, its anti-tumor and immunomodulatory effects make it a promising candidate for the development of new cancer and autoimmune disease treatments. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of N-(2-chlorobenzyl)-2-(2-methoxyethoxy)benzamide. One direction is the development of new cancer treatments based on this compound, either alone or in combination with other drugs. Another direction is the investigation of its potential as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.
Métodos De Síntesis
The synthesis of N-(2-chlorobenzyl)-2-(2-methoxyethoxy)benzamide involves the reaction of 2-chlorobenzylamine with 2-(2-methoxyethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-2-(2-methoxyethoxy)benzamide has been studied extensively in scientific research for its potential as a therapeutic agent for the treatment of various diseases. It has been shown to have anti-tumor activity in preclinical studies and is being investigated as a potential treatment for hematological malignancies and solid tumors. Additionally, it has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
Nombre del producto |
N-(2-chlorobenzyl)-2-(2-methoxyethoxy)benzamide |
|---|---|
Fórmula molecular |
C17H18ClNO3 |
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]-2-(2-methoxyethoxy)benzamide |
InChI |
InChI=1S/C17H18ClNO3/c1-21-10-11-22-16-9-5-3-7-14(16)17(20)19-12-13-6-2-4-8-15(13)18/h2-9H,10-12H2,1H3,(H,19,20) |
Clave InChI |
DWHNWRJVQJJSFJ-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=CC=C1C(=O)NCC2=CC=CC=C2Cl |
SMILES canónico |
COCCOC1=CC=CC=C1C(=O)NCC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B267205.png)

![N-[4-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267207.png)




![N-[2-(allyloxy)phenyl]-2-phenylacetamide](/img/structure/B267217.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide](/img/structure/B267218.png)
![2-(4-methoxyphenyl)-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B267219.png)
![N-[4-(2-ethoxyethoxy)phenyl]-4-methylbenzamide](/img/structure/B267221.png)
